molecular formula C8H15Br3N4 B2690316 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide CAS No. 2243514-67-0

4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide

Cat. No.: B2690316
CAS No.: 2243514-67-0
M. Wt: 406.948
InChI Key: MNKUAPWADRSGLP-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide is a chemical compound with significant potential in various scientific fields This compound features a piperidine ring substituted with a 5-bromo-3-methyl-1,2,4-triazole moiety, and it is commonly available as a dihydrobromide salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile. For instance, 5-bromo-3-methyl-1,2,4-triazole can be prepared by reacting 5-bromo-3-methyl-1H-1,2,4-triazole with hydrazine hydrate under reflux conditions.

  • Substitution Reaction: : The triazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves reacting the triazole derivative with 4-chloropiperidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Formation of the Dihydrobromide Salt: : The final step involves converting the free base into its dihydrobromide salt by treating it with hydrobromic acid in an appropriate solvent, such as ethanol or water.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

  • Substitution: : The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of triazole and piperidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

Medicinally, compounds containing the triazole and piperidine moieties are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting key biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar reactivity but lacking the piperidine ring.

    4-(3-Methyl-1,2,4-triazol-1-yl)piperidine: Similar structure but without the bromine atom, which might affect its reactivity and biological activity.

    1-(4-Piperidinyl)-1H-1,2,4-triazole: Another related compound with potential differences in pharmacological properties due to the absence of the methyl and bromo substituents.

Uniqueness

The presence of both the 5-bromo-3-methyl-1,2,4-triazole and piperidine rings in 4-(5-Bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide makes it unique. This combination can lead to distinct chemical reactivity and biological activity, setting it apart from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN4.2BrH/c1-6-11-8(9)13(12-6)7-2-4-10-5-3-7;;/h7,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKUAPWADRSGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)Br)C2CCNCC2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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